molecular formula C13H15BrN5O7PS B037948 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate CAS No. 124379-89-1

2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate

Cat. No.: B037948
CAS No.: 124379-89-1
M. Wt: 496.23 g/mol
InChI Key: WOGBXAXUYLADCT-YEAGJPMLSA-N
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Description

Netilmicin (sulfate) is a semisynthetic aminoglycoside antibiotic derived from sisomicin. It is produced by the bacterium Micromonospora inyoensis. Netilmicin is known for its ability to kill a wide variety of bacteria, making it a valuable tool in the treatment of serious infections, particularly those resistant to other antibiotics like gentamicin .

Preparation Methods

Netilmicin is synthesized by the alkylation of sisomicin, specifically creating a 1-N-ethyl derivative. The industrial production of netilmicin sulfate involves several steps:

Chemical Reactions Analysis

Netilmicin undergoes various chemical reactions, including:

    Oxidation: Netilmicin can be oxidized under specific conditions, although detailed reaction mechanisms are not extensively documented.

    Reduction: Similar to other aminoglycosides, netilmicin can undergo reduction reactions.

    Substitution: Netilmicin can participate in substitution reactions, particularly involving its amino groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Netilmicin has a wide range of scientific research applications:

Mechanism of Action

Netilmicin exerts its effects by binding to the bacterial 30S ribosomal subunit, interfering with mRNA binding and the acceptor tRNA site. This binding inhibits protein synthesis in susceptible organisms, leading to bacterial cell death. The specific molecular targets include four nucleotides of 16S rRNA and a single amino acid of protein S12 .

Comparison with Similar Compounds

Netilmicin is similar to other aminoglycosides such as gentamicin, amikacin, and tobramycin. it has some unique properties:

These unique properties make netilmicin a valuable alternative in treating infections, especially in patients who are at risk of adverse effects from other aminoglycosides.

Properties

CAS No.

124379-89-1

Molecular Formula

C13H15BrN5O7PS

Molecular Weight

496.23 g/mol

IUPAC Name

[2-(3-bromoprop-2-enylidenesulfonio)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]purin-6-yl]azanide

InChI

InChI=1S/C13H15BrN5O7PS/c14-2-1-3-28-13-17-10(15)7-11(18-13)19(5-16-7)12-9(21)8(20)6(26-12)4-25-27(22,23)24/h1-3,5-6,8-9,12,20-21H,4H2,(H3-,15,17,18,22,23,24)/t6-,8-,9-,12-/m1/s1

InChI Key

WOGBXAXUYLADCT-YEAGJPMLSA-N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)SC=C=CBr)N

SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)[S+]=CC=CBr)[NH-]

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)SC=C=CBr)N

Synonyms

2-((3-bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate

Origin of Product

United States

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